Cas no 50690-09-0 (2-chloro-1-(4-ethylphenyl)ethanone)

2-chloro-1-(4-ethylphenyl)ethanone structure
50690-09-0 structure
Product Name:2-chloro-1-(4-ethylphenyl)ethanone
CAS No:50690-09-0
MF:C10H11ClO
MW:182.646742105484
MDL:MFCD03964194
CID:368525
PubChem ID:329819336
Update Time:2025-07-23

2-chloro-1-(4-ethylphenyl)ethanone Chemical and Physical Properties

Names and Identifiers

    • Ethanone,2-chloro-1-(4-ethylphenyl)-
    • 2-Chloro-1-(4-ethylphenyl)ethanone
    • 2-CHLORO-1-(4-ETHYL-PHENYL)-ETHANONE
    • 1-(4-Aethyl-phenyl)-2-chlor-aethanon
    • 1-(4-ethyl-phenyl)-2-chloro-ethanone
    • 2-chloro-1-(4-ethylphenyl)ethan-1-one
    • 2-Chloro-1-(4-ethylphenyl)-ethanone
    • Chlormethyl-(4-aethyl-phenyl)-keton
    • W16149
    • 2-Chloro-1-(4-ethylphenyl)ethanone, AldrichCPR
    • 50690-09-0
    • Z56881220
    • MFCD03964194
    • SCHEMBL11357034
    • DTXSID80402745
    • Ethanone, 2-chloro-1-(4-ethylphenyl)- (9CI)
    • CS-0307553
    • EN300-01881
    • NS-01619
    • AKOS000115668
    • ALBB-025894
    • Ethanone, 2-chloro-1-(4-ethylphenyl)-
    • 2-chloro-1-(4-ethylphenyl)ethanone
    • MDL: MFCD03964194
    • Inchi: 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3
    • InChI Key: MLDROUSGWZPVMD-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=CC=1)CC)=O

Computed Properties

  • Exact Mass: 182.05000
  • Monoisotopic Mass: 182.0498427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 2.67050

2-chloro-1-(4-ethylphenyl)ethanone Security Information

  • Hazardous Material transportation number:NONH for all modes of transport

2-chloro-1-(4-ethylphenyl)ethanone Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

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2-chloro-1-(4-ethylphenyl)ethanone Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:50690-09-0)2-chloro-1-(4-ethylphenyl)ethanone
Order Number:A1235480
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:18
Price ($):1225
Email:sales@amadischem.com

Additional information on 2-chloro-1-(4-ethylphenyl)ethanone

Research Briefing on 2-Chloro-1-(4-ethylphenyl)ethanone (CAS: 50690-09-0): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research

2-Chloro-1-(4-ethylphenyl)ethanone (CAS: 50690-09-0) is a chemical compound of significant interest in the fields of chemical biology and pharmaceutical research. This briefing provides an overview of the latest studies and applications related to this compound, highlighting its role in drug discovery, chemical synthesis, and biological activity. Recent literature has explored its potential as a building block for more complex molecules, its pharmacological properties, and its utility in various experimental settings.

One of the key areas of research involving 2-chloro-1-(4-ethylphenyl)ethanone is its application in the synthesis of novel pharmaceutical agents. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its use as an intermediate in the development of kinase inhibitors, which are critical for targeting cancer pathways. The study highlighted the compound's reactivity and versatility in forming carbon-carbon and carbon-heteroatom bonds, making it a valuable tool for medicinal chemists.

In addition to its synthetic utility, recent investigations have focused on the biological activities of 2-chloro-1-(4-ethylphenyl)ethanone. A 2022 paper in Bioorganic & Medicinal Chemistry Letters reported its moderate inhibitory effects on certain inflammatory enzymes, suggesting potential applications in anti-inflammatory drug development. However, the study also noted the need for further optimization to enhance selectivity and reduce off-target effects.

Another notable advancement is the use of 2-chloro-1-(4-ethylphenyl)ethanone in chemical biology probes. Researchers have leveraged its electrophilic properties to design activity-based probes for studying enzyme mechanisms. For instance, a 2023 study in ACS Chemical Biology described its incorporation into probes targeting cysteine proteases, providing insights into enzyme function and inhibition.

Despite these promising developments, challenges remain in the practical application of 2-chloro-1-(4-ethylphenyl)ethanone. Issues such as stability under physiological conditions and potential toxicity require further investigation. Ongoing research aims to address these limitations through structural modifications and formulation improvements.

In conclusion, 2-chloro-1-(4-ethylphenyl)ethanone (CAS: 50690-09-0) continues to be a compound of interest in chemical biology and pharmaceutical research. Its versatility in synthesis, potential biological activities, and utility as a chemical probe underscore its importance in the field. Future studies are expected to explore its applications in targeted drug delivery and personalized medicine, further expanding its impact on the industry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:50690-09-0)2-chloro-1-(4-ethylphenyl)ethanone
A1235480
Purity:99%
Quantity:10g
Price ($):1225
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